molecular formula C19H19N7 B11711638 1,3,5-Benzenetriamine, 2-methyl-4,6-bis(2-phenyldiazenyl)- CAS No. 315195-41-6

1,3,5-Benzenetriamine, 2-methyl-4,6-bis(2-phenyldiazenyl)-

Katalognummer: B11711638
CAS-Nummer: 315195-41-6
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: VGQOFUACADYMNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-METHYL-4,6-BIS[(1E)-2-PHENYLDIAZEN-1-YL]BENZENE-1,3,5-TRIAMINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with methyl, phenyl, and diazenyl groups, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-4,6-BIS[(1E)-2-PHENYLDIAZEN-1-YL]BENZENE-1,3,5-TRIAMINE typically involves a multi-step process. One common method includes the diazotization of aniline derivatives followed by coupling reactions with appropriate aromatic compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-METHYL-4,6-BIS[(1E)-2-PHENYLDIAZEN-1-YL]BENZENE-1,3,5-TRIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds .

Wissenschaftliche Forschungsanwendungen

2-METHYL-4,6-BIS[(1E)-2-PHENYLDIAZEN-1-YL]BENZENE-1,3,5-TRIAMINE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-METHYL-4,6-BIS[(1E)-2-PHENYLDIAZEN-1-YL]BENZENE-1,3,5-TRIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s diazenyl groups can participate in redox reactions, influencing cellular pathways and biochemical processes. These interactions can modulate enzyme activity, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-METHYL-4,6-BIS[(1E)-2-PHENYLDIAZEN-1-YL]BENZENE-1,3,5-TRIAMINE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial contexts.

Eigenschaften

CAS-Nummer

315195-41-6

Molekularformel

C19H19N7

Molekulargewicht

345.4 g/mol

IUPAC-Name

2-methyl-4,6-bis(phenyldiazenyl)benzene-1,3,5-triamine

InChI

InChI=1S/C19H19N7/c1-12-15(20)18(25-23-13-8-4-2-5-9-13)17(22)19(16(12)21)26-24-14-10-6-3-7-11-14/h2-11H,20-22H2,1H3

InChI-Schlüssel

VGQOFUACADYMNV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C(=C1N)N=NC2=CC=CC=C2)N)N=NC3=CC=CC=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.